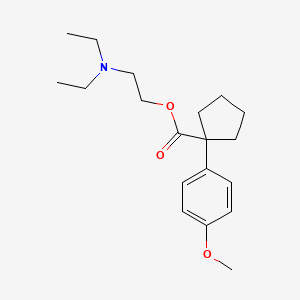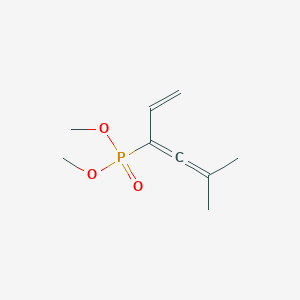
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid is a compound with significant interest in various scientific fields It is known for its unique structure, which includes a dithiolane ring and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid typically involves the formation of the dithiolane ring followed by the introduction of the propanoic acid group. One common method involves the reaction of a suitable dithiol with an α,β-unsaturated carbonyl compound under acidic conditions to form the dithiolane ring. Subsequent oxidation and carboxylation steps yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound.
化学反応の分析
Types of Reactions
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antioxidant and its role in various biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which 3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid exerts its effects involves its ability to interact with various molecular targets. The dithiolane ring can undergo redox reactions, which play a crucial role in its antioxidant activity. Additionally, the compound can modulate signaling pathways involved in cellular stress responses.
類似化合物との比較
Similar Compounds
α-Lipoic acid: Known for its antioxidant properties and similar dithiolane ring structure.
Dihydrolipoic acid: The reduced form of α-lipoic acid, also possessing antioxidant activity.
3-(2-Oxoindolin-3-yl)propanoic acid: Another compound with a similar propanoic acid moiety but different ring structure.
Uniqueness
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid is unique due to its specific combination of the dithiolane ring and propanoic acid group, which imparts distinct chemical and biological properties
特性
CAS番号 |
66065-68-7 |
|---|---|
分子式 |
C6H10O3S2 |
分子量 |
194.3 g/mol |
IUPAC名 |
3-(2-oxodithiolan-3-yl)propanoic acid |
InChI |
InChI=1S/C6H10O3S2/c7-6(8)2-1-5-3-4-10-11(5)9/h5H,1-4H2,(H,7,8) |
InChIキー |
CVSGPVFCFWYQLO-UHFFFAOYSA-N |
正規SMILES |
C1CSS(=O)C1CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)











